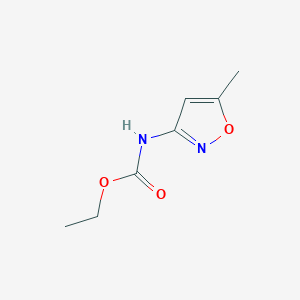

Ethyl (5-methylisoxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZYZEAETPCEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398814 | |

| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92087-97-3 | |

| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate from 3-amino-5-methylisoxazole

A-Z Guide to the Synthesis of Ethyl (5-methylisoxazol-3-yl)carbamate

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The synthesis is achieved through the N-acylation of 3-amino-5-methylisoxazole with ethyl chloroformate. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and outlines essential safety precautions. The content is structured to provide researchers, chemists, and process development scientists with the necessary expertise to successfully and safely execute this synthesis, troubleshoot potential issues, and understand the causal factors behind each procedural step.

Introduction: Significance of the Isoxazole Moiety

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its ability to participate in various non-covalent interactions, particularly hydrogen bonding.[1] This structural feature makes isoxazole derivatives, such as this compound, highly valuable as precursors and key building blocks for a wide range of biologically active compounds.[1][2] The target compound serves as a crucial intermediate for creating more complex molecules, including various pharmaceutical agents.

The synthesis described herein involves the formation of a carbamate linkage on the 3-amino-5-methylisoxazole core. This transformation is a foundational example of N-acylation, a ubiquitous reaction in organic synthesis.[3] Understanding the nuances of this specific reaction provides a reliable method for producing this important intermediate and offers insights applicable to broader synthetic challenges.

Reaction Overview and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The exocyclic amino group of 3-amino-5-methylisoxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, typically pyridine, is employed to neutralize the hydrochloric acid byproduct and to act as a nucleophilic catalyst.[4][5][6]

Overall Reaction:

3-amino-5-methylisoxazole + Ethyl Chloroformate → this compound + HCl

Mechanistic Rationale

The reaction mechanism can be dissected into two key stages:

-

Nucleophilic Catalysis (Activation of Electrophile): Pyridine attacks the highly electrophilic carbonyl carbon of ethyl chloroformate. This forms a reactive N-acylpyridinium salt intermediate. This intermediate is significantly more reactive towards nucleophiles than ethyl chloroformate itself.[4][6][7]

-

Nucleophilic Attack and Product Formation: The lone pair of electrons on the nitrogen atom of 3-amino-5-methylisoxazole attacks the activated carbonyl carbon of the N-acylpyridinium salt. The tetrahedral intermediate then collapses, expelling pyridine and forming the stable carbamate product. The expelled pyridine is protonated by the hydrogen from the original amino group, and another equivalent of pyridine in the solution deprotonates the resulting ammonium salt to regenerate the neutral product and form pyridinium hydrochloride.

The dual role of pyridine as both a catalyst and an acid scavenger is a critical element for driving the reaction to completion efficiently and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][8]

Caption: Figure 1: Reaction Mechanism.

Validated Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints for each stage.

Materials and Reagents

| Reagent/Material | Grade | CAS No. | M.W. ( g/mol ) | Key Properties |

| 3-amino-5-methylisoxazole | ≥98% | 1072-67-9 | 98.10 | Solid |

| Ethyl Chloroformate | ≥97% | 541-41-3 | 108.52 | Liquid, Corrosive, Lachrymator |

| Pyridine | Anhydrous, ≥99.8% | 110-86-1 | 79.10 | Liquid, Hygroscopic, Pungent Odor |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | 84.93 | Volatile Solvent |

| Hydrochloric Acid (HCl) | 1 M aq. | 7647-01-0 | 36.46 | Corrosive |

| Saturated Sodium Bicarbonate | aq. solution | 144-55-8 | 84.01 | Basic |

| Saturated Sodium Chloride | aq. solution | 7647-14-5 | 58.44 | Brine |

| Anhydrous Magnesium Sulfate | Granular | 7487-88-9 | 120.37 | Drying Agent |

Step-by-Step Synthesis Procedure

--- WORKFLOW START ---

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-methylisoxazole (5.0 g, 50.96 mmol).

-

Add anhydrous dichloromethane (DCM, 100 mL) and anhydrous pyridine (8.1 mL, 101.9 mmol, 2.0 eq.).

-

Stir the mixture under a nitrogen atmosphere until all solids dissolve.

-

Cool the flask to 0 °C using an ice-water bath. Rationale: This initial cooling is crucial to control the exothermic reaction upon addition of the highly reactive ethyl chloroformate.

-

-

Reagent Addition:

-

Charge the dropping funnel with ethyl chloroformate (5.3 mL, 56.06 mmol, 1.1 eq.).

-

Add the ethyl chloroformate dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, controlled addition prevents overheating and potential side reactions, such as the formation of di-acylated byproducts.

-

A white precipitate (pyridinium hydrochloride) will form during the addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 2-3 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove excess pyridine.[9]

-

Saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

-

Saturated sodium chloride (brine) solution (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate.[9]

-

-

Isolation and Purification:

-

Filter off the drying agent and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain pure this compound as a white crystalline solid.

-

--- WORKFLOW END ---

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol [10] |

| Melting Point | Typically in the range of 70-75 °C (literature dependent) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (t, 3H, -CH₂CH₃), ~2.4 (s, 3H, isoxazole-CH₃), ~4.2 (q, 2H, -CH₂CH₃), ~6.3 (s, 1H, isoxazole-H), ~7.5 (br s, 1H, -NH) |

| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1730 (C=O carbamate stretch), ~1620 (C=N isoxazole stretch) |

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Ethyl Chloroformate: This reagent is highly toxic, corrosive, flammable, and a lachrymator.[11][12][13] It must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.[14][13] It is moisture-sensitive and reacts with water to release HCl gas.

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel. All glassware must be thoroughly dried before use. An emergency eyewash and safety shower must be readily accessible.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during workup. - Insufficient base. | - Extend reaction time and confirm completion by TLC. - Ensure pH is correct during washes; avoid vigorous shaking that can cause emulsions. - Use at least 2 equivalents of pyridine to act as both catalyst and acid scavenger. |

| Formation of Byproduct | - Reaction temperature too high. - Use of non-anhydrous reagents/solvents. | - Maintain strict temperature control (0-5 °C) during addition. - Use freshly distilled or commercially available anhydrous solvents and reagents. |

| Product is Oily/Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) before attempting recrystallization. - Ensure the product is thoroughly dried under high vacuum. |

Conclusion

The N-acylation of 3-amino-5-methylisoxazole with ethyl chloroformate is a robust and reliable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to a validated protocol with strict temperature control, and observing all necessary safety precautions, researchers can consistently obtain high yields of this valuable chemical intermediate. The insights provided in this guide are intended to empower scientific professionals to execute this synthesis with confidence, accuracy, and safety.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (URL: [Link])

-

4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

This compound | C7H10N2O3 | CID 4054636 - PubChem. (URL: [Link])

-

CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. (URL: [Link])

-

What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (URL: [Link])

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (URL: [Link])

- US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google P

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (URL: [Link])

-

Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange. (URL: [Link])

-

Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... - ResearchGate. (URL: [Link])

-

Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (URL: [Link])

-

Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (URL: [Link])

-

N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed. (URL: [Link])

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])

-

Phenyl 5-methylisoxazol-3-ylcarbamate | C11H10N2O3 | CID 4519264 - PubChem. (URL: [Link])

-

ethyl (3-methyl-4-phenylisoxazol-5-yl)carbamate|1075738-76-9 - MOLBASE Encyclopedia. (URL: [Link])

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, … [cymitquimica.com]

- 3. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fr [fishersci.fr]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

Spectroscopic Data for Ethyl (5-methylisoxazol-3-yl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (5-methylisoxazol-3-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights into the structural elucidation of this heterocyclic compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust analysis based on predicted data derived from foundational spectroscopic principles and comparisons with closely related, structurally analogous compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol , is a molecule of interest in medicinal and synthetic chemistry.[1] Its structure combines a carbamate functional group with a 5-methylisoxazole heterocyclic ring system. The isoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds, while carbamates are crucial functional groups in many pharmaceuticals.[2] Accurate structural confirmation through spectroscopic methods is a critical and non-negotiable step in the synthesis and characterization of such molecules, ensuring the integrity of subsequent biological or chemical studies.

This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The subsequent sections will not only present the predicted spectral data but also delve into the rationale behind these predictions and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (isoxazole) | ~2.4 | Singlet (s) | 3H | Methyl group attached to a C=N bond of the isoxazole ring. |

| -CH (isoxazole) | ~6.3 | Singlet (s) | 1H | Olefinic proton on the isoxazole ring, deshielded by the heteroatoms. |

| -NH (carbamate) | ~8.0-10.0 | Broad Singlet (br s) | 1H | Amide proton, chemical shift can be variable and concentration-dependent. |

| -O-CH₂- (ethyl) | ~4.2 | Quartet (q) | 2H | Methylene group adjacent to an oxygen atom and coupled to a methyl group. |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) | 3H | Methyl group of the ethyl ester, coupled to the adjacent methylene group. |

The causality behind these predictions lies in the electronic environment of each proton. The isoxazole ring protons are in the olefinic region due to the aromatic character of the ring. The carbamate NH proton is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group and nitrogen. The ethyl group protons will show the characteristic quartet and triplet pattern due to spin-spin coupling.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~154 | Carbonyl carbon of the carbamate group. |

| C3 (isoxazole) | ~158 | Carbon of the isoxazole ring attached to the nitrogen of the carbamate. |

| C4 (isoxazole) | ~97 | Olefinic carbon of the isoxazole ring bearing a proton. |

| C5 (isoxazole) | ~170 | Carbon of the isoxazole ring attached to the methyl group. |

| -CH₃ (isoxazole) | ~12 | Methyl carbon attached to the isoxazole ring. |

| -O-CH₂- (ethyl) | ~62 | Methylene carbon of the ethyl group attached to oxygen. |

| -CH₃ (ethyl) | ~14 | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment would involve acquiring ¹H, ¹³C, and 2D spectra like COSY and HSQC to confirm the proton-proton and proton-carbon correlations, respectively.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Visualization of NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| N-H (carbamate) | 3400-3200 | Stretching | Characteristic of the N-H bond in amides and carbamates. |

| C-H (sp³ and sp²) | 3100-2850 | Stretching | C-H stretches of the methyl and methylene groups, and the C-H on the isoxazole ring. |

| C=O (carbamate) | 1740-1700 | Stretching | Strong absorption typical for the carbonyl group in a carbamate. |

| C=N, C=C (isoxazole) | 1650-1550 | Stretching | Ring stretching vibrations of the isoxazole moiety. |

| C-O (ester) | 1250-1200 | Stretching | Asymmetric C-O-C stretching of the ethyl ester part of the carbamate. |

Experimental Protocol for IR Data Acquisition

A standard and self-validating method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of IR Workflow:

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For this compound (MW = 170.17), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal to confirm the molecular formula.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 171.0764 | Protonated molecular ion. |

| [M+Na]⁺ | 193.0584 | Sodium adduct of the molecular ion. |

| [M-H]⁻ | 169.0619 | Deprotonated molecular ion. |

Predicted m/z values are based on the monoisotopic mass.[1]

Under harsher ionization conditions like Electron Ionization (EI), characteristic fragmentation patterns would emerge, providing further structural information.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ions and compare them with the theoretical values to confirm the elemental composition.

Visualization of MS Workflow:

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data and the robust, self-validating experimental protocols required for its acquisition and analysis. By understanding the predicted spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules, ensuring the scientific integrity of their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Carbamic acid, methyl-, ethyl ester. NIST WebBook. [Link]

-

CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. [Link]

Sources

An In-depth Technical Guide on the Chemical Properties and Stability of Ethyl (5-methylisoxazol-3-yl)carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of Ethyl (5-methylisoxazol-3-yl)carbamate, a heterocyclic compound of interest in pharmaceutical research. The document is structured to offer a deep dive into the molecule's physicochemical characteristics, supported by predicted spectral data and an analysis of its inherent stability based on the constituent functional groups—an ethyl carbamate and a 5-methylisoxazole ring. Potential degradation pathways under hydrolytic, thermal, and photolytic stress conditions are proposed, drawing from established chemical principles and literature on analogous structures. This guide also outlines detailed, best-practice experimental protocols for conducting forced degradation studies in line with ICH guidelines, providing a framework for the empirical validation of the compound's stability profile. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, formulation, and development of drug candidates incorporating this scaffold.

Introduction

This compound is a molecule that marries the functionalities of a carbamate with a substituted isoxazole ring system. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] Carbamates, on the other hand, are often employed in medicinal chemistry as linkers, prodrug moieties, or as pharmacologically active groups themselves. The combination of these two functional groups in this compound presents a unique chemical entity with a specific set of properties and stability considerations that are paramount for its development as a potential therapeutic agent.

Understanding the intrinsic chemical stability of a drug candidate is a cornerstone of pharmaceutical development. It informs formulation strategies, defines storage conditions, and is a critical component of regulatory submissions. This guide provides a detailed examination of the chemical properties and potential stability liabilities of this compound, offering both a theoretical framework and practical experimental approaches for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization. While experimental data for this specific molecule is not widely available in the public domain, its properties can be predicted based on its structure and data from publicly accessible databases.

| Property | Value/Information | Source |

| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [2] |

| CAS Number | 92087-97-3 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₃ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature. | General knowledge |

| Solubility | Predicted to have moderate solubility in organic solvents like methanol, ethanol, and DMSO, and low solubility in water. | General knowledge |

| Predicted XlogP | 1.0 | [4] |

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

-

Methyl group on isoxazole: A singlet for the methyl protons.

-

Isoxazole ring proton: A singlet for the proton on the isoxazole ring.

-

Carbamate N-H: A broad singlet for the amide proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the two carbons of the ethyl group.

-

A signal for the methyl carbon on the isoxazole ring.

-

Signals for the carbons of the isoxazole ring.

-

A signal for the carbonyl carbon of the carbamate group.

IR (Infrared) Spectroscopy:

-

N-H stretch: A band in the region of 3200-3400 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C stretch (isoxazole ring): Bands in the region of 1500-1650 cm⁻¹.

-

N-O stretch: A band in the region of 900-1000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 170.

-

[M+H]⁺: A peak at m/z = 171.[4]

-

Fragmentation Pattern: Expected fragmentation would involve the loss of the ethoxy group, cleavage of the carbamate bond, and fragmentation of the isoxazole ring.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its constituent functional groups: the ethyl carbamate and the 5-methylisoxazole ring. Forced degradation studies under various stress conditions are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8]

Hydrolytic Degradation

Carbamates are susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH and temperature.[9][10]

-

Acidic Conditions: Under acidic conditions, hydrolysis is expected to be slow. Protonation of the carbonyl oxygen may facilitate nucleophilic attack by water, but generally, carbamates are more stable in acidic media compared to basic media.

-

Neutral Conditions: At neutral pH, the hydrolysis rate is expected to be slow.

-

Basic Conditions: In alkaline media, carbamates can undergo hydrolysis via a BAc2 mechanism (bimolecular acyl-carbon cleavage) involving the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an unstable carbamic acid intermediate which then decomposes.[11] Alternatively, for N-substituted carbamates, an E1cB (unimolecular elimination of the conjugate base) mechanism can occur, proceeding through an isocyanate intermediate.[11]

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of this compound.

The primary degradation products are anticipated to be 3-amino-5-methylisoxazole, ethanol, and carbon dioxide. The isoxazole ring itself is generally stable to hydrolysis under mild acidic and basic conditions.

Oxidative Degradation

The susceptibility of this compound to oxidation should be evaluated using an oxidizing agent such as hydrogen peroxide. The isoxazole ring and the carbamate functionality are generally not highly susceptible to oxidation under standard pharmaceutical testing conditions. However, the potential for N-oxidation or other minor degradation pathways should be investigated.

Thermal Degradation

The thermal stability of carbamates is a known liability. N-aryl carbamates have been shown to decompose upon heating to yield the corresponding amine, carbon dioxide, and an alkene.[12][13][14][15] This decomposition is thought to proceed through a cyclic transition state.

Proposed Thermal Degradation Pathway:

Caption: Proposed thermal degradation pathway of this compound.

Upon heating, this compound is predicted to decompose to 3-amino-5-methylisoxazole, ethylene, and carbon dioxide.

Photolytic Degradation

The isoxazole ring contains a weak N-O bond, which is known to be susceptible to cleavage upon exposure to UV light.[16][17][18] This can lead to a variety of rearrangement products, including oxazoles, azirines, and other complex structures. The carbamate portion of the molecule is generally more photostable.

Proposed Photolytic Degradation Pathway:

Caption: Proposed photolytic degradation pathway of this compound.

Exposure to light, particularly UV radiation, may lead to the cleavage of the isoxazole N-O bond, forming a reactive azirine intermediate that can then rearrange to form various isomeric products.

Experimental Protocols for Stability Testing

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (Q1A(R2) and Q1B).[6] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[5]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Protocols

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

4.2.2. Hydrolytic Stability:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at various time points (e.g., 1, 2, 4, 8, and 12 hours). Neutralize the samples with 0.1 M HCl before analysis.

-

Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

4.2.3. Oxidative Stability:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

4.2.4. Thermal Stability:

-

Solid State: Place the solid compound in a thermostatically controlled oven at 60°C. Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days) and prepare solutions for analysis.

-

Solution State: Keep an aliquot of the stock solution at 60°C in the dark. Withdraw samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

4.2.5. Photostability:

-

Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Analytical Methodology

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a molecule with two key functional groups that dictate its chemical behavior and stability. The carbamate linkage is susceptible to hydrolysis, particularly under basic conditions, and to thermal degradation. The isoxazole ring is prone to photolytic rearrangement. A comprehensive understanding of these potential degradation pathways is crucial for the successful development of this compound as a pharmaceutical agent.

The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies. The data generated from these studies will be invaluable for the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and for the validation of a stability-indicating analytical method, all of which are critical components of a successful regulatory submission. It is strongly recommended that the proposed degradation pathways are confirmed through the characterization of degradation products using techniques such as LC-MS and NMR spectroscopy.

References

- Thorn, G. D., & Ludwig, R. A. (1962). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry, 40(8), 1579-1583.

- Eglinton, G., & Jones, D. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.

- Eglinton, G., & Jones, D. (1968). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 46(15), 2537-2544.

- Eglinton, G., & Jones, D. (1970). The Thermal Decomposition of Carbarnates and Carbonates of 2-Arylpropan-2-01s and I -Aryl-I -phenylethanols : Temperature and So. Journal of the Chemical Society B: Physical Organic, 7, 1344.

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

- Gallagher, G., & Williams, A. (1995). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 311(Pt 3), 823–828.

- (n.d.).

- Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug metabolism reviews, 42(4), 551-589.

- (n.d.).

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.

- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Molecules (Basel, Switzerland), 21(12), 1698.

- Lougee, M. G., Pagar, V. V., Kim, H. J., Pancoe, S. X., Chia, W. K., Mach, R. H., Garcia, B. A., & Petersson, E. J. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Angewandte Chemie (International ed. in English), 61(47), e202209947.

- (n.d.).

- Kamble, R., & Singh, S. (2016).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4054636, this compound. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Carbamic acid, methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-66.

- Bracken, C., & Baumann, M. (2020). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. The Journal of organic chemistry, 85(15), 9876–9884.

- Urabe, D., Sugawara, M., & Tashiro, S. (2020). Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. Organic letters, 22(9), 3460–3463.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11722, Methyl Carbamate. Retrieved from [Link].

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Bąk, A., & Beker, M. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in chemistry, 4, 15.

-

PubChemLite (n.d.). This compound (C7H10N2O3). Retrieved from [Link].

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

-

Chem-Master International (n.d.). CAS 97517-66-3: Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. Retrieved from [Link].

- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Martins, C. H. Z., Ducati, C., Tiritan, M. E., & Afonso, C. M. M. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules (Basel, Switzerland), 28(5), 2322.

Sources

- 1. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 92087-97-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. PubChemLite - this compound (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 11. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl (5-methylisoxazol-3-yl)carbamate CAS number 92087-97-3 properties

An In-depth Technical Guide to Ethyl (5-methylisoxazol-3-yl)carbamate (CAS: 92087-97-3)

Foreword: The Convergence of Privileged Scaffolds in Modern Chemistry

The isoxazole ring and the carbamate functional group represent two of the most versatile and significant structural motifs in contemporary drug discovery and materials science. Isoxazoles, as five-membered aromatic heterocycles, are bioisosteres for various functional groups, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1]

Similarly, the carbamate linkage is a cornerstone of medicinal chemistry, prized for its exceptional chemical and proteolytic stability compared to esters and its role as a stable transition-state mimetic.[2] It is a key component in numerous approved therapeutic agents, where it often engages in critical hydrogen-bonding interactions with biological targets or acts as a stable linker in prodrug design.[2]

This compound emerges at the intersection of these two privileged scaffolds. Its structure presents a compelling template for chemical exploration, offering a unique spatial arrangement of hydrogen bond donors and acceptors, a stable aromatic core, and tunable lipophilicity. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physicochemical parameters dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Nomenclature and Structural Data

The compound is unambiguously identified by its CAS Registry Number, 92087-97-3. Its structural and chemical identifiers are summarized below for clarity and cross-referencing across databases.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 92087-97-3 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₃ | [3][4][5] |

| IUPAC Name | ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [3] |

| Synonyms | This compound | [4][6] |

| Molecular Weight | 170.17 g/mol | [3][5] |

| Exact Mass | 170.06914219 Da | [3][4] |

| Density | 1.235 g/cm³ (Predicted) | [4] |

| XLogP3 | 0.97 (Predicted) | [4] |

| Polar Surface Area | 67.59 Ų | [4] |

| InChIKey | MLZYZEAETPCEON-UHFFFAOYSA-N |[3][4] |

Spectral Characterization Profile

While comprehensive, experimentally-derived spectral data for this specific compound are not widely published, a robust profile can be predicted based on its constituent functional groups. This predictive analysis is crucial for guiding synthesis, confirming product identity, and understanding electronic structure.

Mass Spectrometry

Mass spectrometry provides definitive information on the mass of the parent molecule and its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted m/z values for common adducts are invaluable for interpreting experimental results.[7]

Table 2: Predicted Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₁₁N₂O₃]⁺ | 171.07642 |

| [M+Na]⁺ | [C₇H₁₀N₂O₃Na]⁺ | 193.05836 |

| [M+NH₄]⁺ | [C₇H₁₄N₃O₃]⁺ | 188.10296 |

| [M-H]⁻ | [C₇H₉N₂O₃]⁻ | 169.06186 |

Data sourced from PubChemLite predictions.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. The expected spectra would feature characteristic signals for the ethyl group, the isoxazole methyl group, the isoxazole ring proton, and the carbamate N-H proton.

-

¹H NMR (Predicted):

-

Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).[8]

-

Isoxazole Methyl Group: A sharp singlet integrating to 3H around δ 2.3-2.5 ppm.

-

Isoxazole Ring Proton: A singlet integrating to 1H, likely in the δ 6.0-6.5 ppm region.

-

Carbamate NH: A broad singlet integrating to 1H, with a chemical shift that is highly dependent on solvent and concentration, typically in the δ 8.5-10.0 ppm range.[9]

-

-

¹³C NMR (Predicted):

-

Ethyl Group: Signals around δ 14-15 ppm (-CH₃) and δ 61-63 ppm (-CH₂-).

-

Carbamate Carbonyl: A signal in the δ 153-156 ppm region.

-

Isoxazole Methyl: A signal around δ 11-13 ppm.

-

Isoxazole Ring Carbons: Three distinct signals are expected, with the C=N carbon appearing around δ 158-160 ppm, the C-O carbon around δ 168-170 ppm, and the C-H carbon at a more upfield value around δ 95-100 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be dominated by absorptions from the N-H bond, the carbonyl group, and the C=N/C=C bonds of the isoxazole ring.[10]

-

N-H Stretch: A moderate to sharp absorption band around 3250-3400 cm⁻¹.[10]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10][11]

-

C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region.

-

C=N and C=C Stretches (Ring): Absorptions in the 1650-1550 cm⁻¹ region.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for enabling further research. While a specific published procedure for this compound is scarce, a highly reliable synthetic route can be designed based on the fundamental principles of carbamate formation. The most direct and industrially relevant approach involves the reaction of 3-amino-5-methylisoxazole with an ethyl acylating agent.

Proposed Synthetic Pathway: Acylation of 3-Amino-5-methylisoxazole

The chosen pathway is the reaction between 3-amino-5-methylisoxazole and ethyl chloroformate. This is a classic Schotten-Baumann type reaction.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the exocyclic amine on the isoxazole ring attacks the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-5-methylisoxazole (1.0 eq).

-

Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the initial exotherm of the acylation and minimize side reactions.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Reagent Addition: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x). The bicarbonate wash ensures the complete removal of any unreacted chloroformate and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary components: the carbamate linker, the isoxazole ring, and the N-H bond.

-

Carbamate Hydrolysis: Carbamates are significantly more stable to hydrolysis than their ester counterparts. However, under strong acidic or basic conditions, the carbamate can be hydrolyzed to yield 3-amino-5-methylisoxazole, ethanol, and carbon dioxide. This stability is a key attribute in drug design.[2]

-

N-H Reactivity: The carbamate nitrogen is weakly acidic and can be deprotonated by strong bases. It can also undergo further reactions such as alkylation or acylation under appropriate conditions, allowing for further derivatization.

-

Isoxazole Ring Stability: The isoxazole ring is aromatic and generally stable. However, it can be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation), which can cleave the weak N-O bond. This property is sometimes exploited in the design of clever linker strategies for prodrugs.

Safety, Handling, and Storage

User safety is the highest priority. Based on GHS classifications, this compound should be handled with appropriate care.[3]

Table 3: GHS Hazard Identification

| Hazard Code | Description | Precaution |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed.[3][12] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[3][13] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[3][13] |

| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust/fumes.[3][13] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]

Potential Applications in Research and Drug Development

The unique combination of the isoxazole and carbamate motifs makes this compound a valuable building block for chemical biology and medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~170 Da, this compound is an ideal candidate for fragment screening libraries. The isoxazole ring can act as a versatile scaffold, and the carbamate provides key hydrogen bonding interactions to probe the active sites of enzymes.

-

Scaffold for Library Synthesis: The N-H group provides a synthetic handle for diversification. Libraries of compounds can be generated via alkylation or acylation to explore structure-activity relationships (SAR) for various biological targets.

-

Bioisosteric Replacement: The 5-methylisoxazole core can serve as a bioisostere for other functionalities, such as phenyl or amide groups, to improve pharmacokinetic properties like solubility, metabolic stability, or cell permeability. The carbamate itself is often used as a more stable replacement for an ester linkage in drug candidates.[2]

References

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBuyersGuide.com, Inc. CHEMOS GmbH & Co. KG (Page 121). [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. [Link]

-

ChemBuyersGuide.com, Inc. Angene International Limited (Page 1118). [Link]

-

PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. [Link]

-

Ramaiah, M. et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4):47-51. [Link]

-

Molbase. Carbamic acid, N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester. [Link]

-

PubChemLite. This compound (C7H10N2O3). [Link]

-

Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

-

PubMed. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

2a biotech. Product Detail - this compound. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

ResearchGate. (2013). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

PubChem. Carbamic acid, N-methyl-, ethyl ester. National Center for Biotechnology Information. [Link]

-

NIST. Carbamic acid, methyl-, ethyl ester. NIST WebBook. [Link]

-

SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Rotational Spectroscopy Group. (2020). Ethyl Carbamate. [Link]

- Google Patents.

-

PubMed. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H10N2O3 | CID 4054636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound,(CAS# 92087-97-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 8. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

- 15. 92087-97-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Carbamates

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When combined with a carbamate functional group—a known pharmacophore adept at forming key interactions with enzyme active sites—the resulting isoxazole carbamates represent a promising, yet underexplored, chemical space for drug discovery. This guide presents a strategic, multi-tiered framework for the comprehensive biological activity screening of novel isoxazole carbamates. Moving beyond a mere listing of protocols, this document provides the causal logic behind experimental choices, detailing a screening cascade that begins with broad phenotypic assays and progresses to specific, target-based validation. We provide field-proven, step-by-step protocols for anticancer, antimicrobial, and enzyme inhibition assays, complete with guidance on data interpretation and structure-activity relationship (SAR) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile class of compounds.

The Rationale: Isoxazole Carbamates as High-Potential Scaffolds

The power of the isoxazole carbamate scaffold lies in the synergistic combination of its two core components.

-

1.1. The Isoxazole Moiety: A Versatile Pharmacophore The five-membered isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] This arrangement confers unique physicochemical properties, including the ability to act as a bioisosteric replacement for other rings and to participate in hydrogen bonding and other non-covalent interactions. Its presence is noted in a wide array of pharmacologically active agents with applications including anticancer, anti-inflammatory, and antibacterial therapies.[3][4] The isoxazole ring's structure allows for easier modification of substituents, making it a valuable intermediate for synthesizing novel bioactive compounds.[3]

-

1.2. The Carbamate Functional Group: A Directed Enzyme Inhibitor The carbamate group (-NHC(=O)O-) is a classic "warhead" in inhibitor design, most famously for its role in acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease. Its carbonyl group can act as a hydrogen bond acceptor, while the N-H group can act as a donor. More importantly, it can act as a covalent, yet reversible, inhibitor of serine hydrolases, a large class of enzymes with profound medical relevance. This dual capacity for interaction makes it a highly valuable functional group for targeted drug design.

The fusion of these two moieties creates a molecule with inherent potential for high-potency, selective biological activity, making a systematic screening approach essential for identifying lead compounds.

A Strategic Framework: The Multi-Tiered Screening Cascade

To efficiently allocate resources and generate high-quality, interpretable data, a tiered screening approach is paramount. This strategy, often called a "screening cascade," funnels a library of novel compounds through progressively more specific and complex assays.

The philosophy is to first cast a wide net with high-throughput, cost-effective primary assays to identify any form of biological activity ("hits"). These initial hits are then subjected to more rigorous secondary, target-based assays to confirm activity, elucidate the mechanism of action, and establish potency.

Caption: A multi-tiered screening cascade for novel compounds.

Tier 1: Primary Screening Protocols

The goal of primary screening is to efficiently identify compounds that exhibit any significant biological effect in broad, cell-based systems.

Anticancer Activity: MTT Cytotoxicity Assay

Rationale: The structural motifs within isoxazole carbamates are common in cytotoxic compounds, making cancer cell lines a logical starting point.[5][6] The MTT assay is a robust, colorimetric method for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt MTT into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture: Plate human cancer cells (e.g., HeLa - cervical, Hep3B - liver) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each novel isoxazole carbamate in DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Broth Microdilution Assay

Rationale: Isoxazole derivatives have well-documented antibacterial properties.[2][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Detailed Protocol:

-

Reagent Preparation: Prepare serial two-fold dilutions of the isoxazole carbamate compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate.[10]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[10] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.

-

Controls: Include a "growth control" well (broth and inoculum, no compound) and a "sterility control" well (broth only).[10]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Data Presentation for Primary Screening:

| Compound ID | Structure (Simplified) | Anticancer IC50 (µM, HeLa) | Antimicrobial MIC (µg/mL, S. aureus) |

| ISC-001 | R1=H, R2=Methyl | 23.5 | 64 |

| ISC-002 | R1=Cl, R2=Methyl | 5.2 | 16 |

| ISC-003 | R1=H, R2=Phenyl | >100 | >128 |

| ISC-004 | R1=Cl, R2=Phenyl | 12.8 | 32 |

Tier 2: Target-Specific Screening Protocols

Hits from primary screening require mechanistic validation. Based on the classic bioactivity of the carbamate moiety, acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH) are high-probability targets.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE is a serine hydrolase that degrades the neurotransmitter acetylcholine.[12] Its inhibition is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a simple, reliable colorimetric method for measuring AChE activity.[12][13] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow product quantifiable at 412 nm.[12][14]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of AChE, DTNB (10 mM), and the substrate ATChI (10 mM) in a suitable phosphate buffer (pH 8.0).[12] Prepare serial dilutions of the hit compounds.

-

Assay Plate Setup (96-well):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the compound dilutions to test wells. Add 25 µL of buffer/DMSO to control wells.

-

Add 50 µL of DTNB solution to all wells.

-

Add 25 µL of AChE enzyme solution to all wells except a "blank".[12]

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.[12]

-

Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes using a microplate reader.[12]

-

Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[12]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Rationale: FAAH is another serine hydrolase responsible for degrading endocannabinoids like anandamide.[15] Inhibiting FAAH is a therapeutic strategy for pain and inflammation.[16] Fluorometric assays provide a highly sensitive method for screening FAAH inhibitors.[17] In this assay, FAAH hydrolyzes a non-fluorescent substrate to release a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[15]

Caption: Mechanism of Fatty Acid Amide Hydrolase (FAAH) inhibition.

Detailed Protocol:

-

Reagent Preparation: Dilute human recombinant FAAH enzyme and the fluorogenic substrate (e.g., AMC arachidonoyl amide) in the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[15] Prepare serial dilutions of the hit compounds.

-

Assay Plate Setup (96- or 384-well, black plate):

-

Add assay buffer, diluted FAAH, and the test compound (or solvent for control) to the wells.[15]

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[16]

-

Reaction Initiation: Add the FAAH substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over 30 minutes.[15][16]

-

Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation for Target-Specific Screening:

| Compound ID | AChE IC50 (µM) | FAAH IC50 (µM) | Selectivity (AChE/FAAH) |

| ISC-002 | 0.85 | 15.2 | 17.9 |

| ISC-004 | 2.1 | 0.09 | 0.04 |

| ISC-009 | >50 | 0.05 | >1000 |

| ISC-011 | 0.12 | 0.15 | 1.25 |

Interpreting Results: Structure-Activity Relationship (SAR) Insights

The true power of screening a library of related compounds comes from SAR analysis. By comparing the structures of the most and least active compounds, researchers can deduce which chemical features are critical for biological activity.[18][19]

-

Role of Isoxazole Substituents: Does an electron-withdrawing group (like -Cl on ISC-002 and ISC-004) at the R1 position increase potency compared to hydrogen? Does a bulky phenyl group at R2 (ISC-004) confer selectivity for one enzyme over another?

-

Impact of the Carbamate Moiety: The N-substituent on the carbamate is critical. Small alkyl groups might favor one enzyme pocket, while larger aromatic groups favor another. This is often the most fruitful position for modification during lead optimization.

-

Physical Properties: Correlate activity with calculated properties like cLogP and polar surface area. Highly potent compounds that violate druglikeness guidelines (e.g., Lipinski's Rule of Five) may require structural modification to improve their pharmacokinetic profiles.

Conclusion and Future Directions

This guide outlines a robust, logic-driven strategy for screening novel isoxazole carbamates. The tiered cascade ensures that resources are focused on the most promising molecules, moving from broad phenotypic discovery to specific, mechanistic validation. The data generated from these assays not only identifies active compounds but also provides the crucial SAR insights needed to guide the next phase of drug development: lead optimization. Future work would involve refining the potent and selective "hits" from this screening process to improve their efficacy, selectivity, and drug-like properties, with the ultimate goal of advancing a candidate toward preclinical and clinical trials.

References

- Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.

- Ghavami, G., et al. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB).

- Unknown Authors. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Journal of Heterocyclic Chemistry.

- Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.

- Kadi, A. A., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- BenchChem. (2025). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

- MI - Microbiology. (n.d.). Broth Microdilution.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

- BenchChem. (2025). High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH) using a Fluorogenic Substrate.

- Jin, Y., et al. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol.

- Semantic Scholar. (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance.

- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.

- Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical.

- IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- BenchChem. (2025). A Comparative Guide to the Biological Activities of Isoxazole Carboxamides Related to 4-Amino-5-benzoylisoxazole.

- Zhang, H., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.

- CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.

- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International.

- Grokipedia. (n.d.). Broth microdilution.

- NIH. (n.d.). Preclinical screening methods in cancer.

- Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds.

- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.

- ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide insights....

- Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

- van der Loop, F. T. L., et al. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central.

- NIH. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.

- Patel, M., et al. (2012). Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. European Journal of Medicinal Chemistry.

- Soliman, H. A. (2013). Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. ResearchGate.

Sources

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]